molecular formula C7H4FIO B134392 2-Fluoro-6-iodobenzaldehyde CAS No. 146137-72-6

2-Fluoro-6-iodobenzaldehyde

Cat. No. B134392
M. Wt: 250.01 g/mol
InChI Key: DUCCBZWPROUBNU-UHFFFAOYSA-N
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Description

2-Fluoro-6-iodobenzaldehyde is a compound that is part of the fluorobenzaldehyde family, which are intermediates in the synthesis of various chemicals including medicines, pesticides, spices, and dyestuffs . These compounds are characterized by the presence of a fluorine atom and an aldehyde functional group attached to a benzene ring. The specific substitution pattern of the fluorine and iodine atoms on the benzene ring of 2-fluoro-6-iodobenzaldehyde makes it a unique compound with specific chemical and physical properties.

Synthesis Analysis

The synthesis of fluorobenzaldehydes can be achieved through several methods, including the oxidation of fluorotoluene, chlorination hydrolysis of fluorotoluene, and aldehydation of fluorobenzene . A specific synthesis method for 2-fluoro-6-iodobenzaldehyde is not detailed in the provided papers, but a related compound, 2-fluoro-6-iodobenzoic acid, was synthesized starting from 2-amino-6-fluorobenzoic acid through a series of steps including protection, diazotization, iodosubstitution, and deprotection . This method is noted for its low production costs and mild reaction conditions, making it suitable for commercial scale production.

Molecular Structure Analysis

The molecular structure of fluorobenzaldehydes can be studied using various spectroscopic techniques. For instance, the crystal structure and vibrational spectra of 2-fluoro-4-bromobenzaldehyde, a compound similar to 2-fluoro-6-iodobenzaldehyde, were investigated using X-ray diffraction and vibrational spectroscopy, supported by computational studies . These studies provide insights into the preferred molecular conformations and the effects of halogen substitution on the molecular structure.

Chemical Reactions Analysis

Fluorobenzaldehydes participate in various chemical reactions due to their aldehyde functional group. For example, o-fluorobenzaldehydes can undergo condensation with hydrazine to form indazoles, a class of heterocyclic compounds . The presence of the fluorine atom can influence the reactivity and selectivity of these reactions. Additionally, the synthesis of 2,6-diiodobenzaldehyde derivatives demonstrates the potential for regioselective transformations, which could be applicable to 2-fluoro-6-iodobenzaldehyde as well .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzaldehydes are influenced by the presence of the fluorine atom and the specific substitution pattern on the benzene ring. The rotational spectra of 2-fluorobenzaldehyde were recorded using Fourier transform microwave spectroscopy, revealing information about the planar rotamers and the bond length alternation in the benzene ring . These properties are crucial for understanding the behavior of these compounds in various chemical environments and for predicting their reactivity in chemical syntheses.

Scientific Research Applications

Synthesis and Biological Properties

2-Fluoro-6-iodobenzaldehyde has been used in the synthesis of various biologically active compounds. A notable application is in the preparation of fluorinated analogs of norepinephrine, like 2-fluoronorepinephrine, demonstrating unique adrenergic properties. These compounds have shown altered potency and selectivity for adrenergic systems, which is critical for understanding receptor interactions and drug development (Kirk et al., 1979).

Catalysis and Material Science

In material science, derivatives of 2-fluoro-6-iodobenzaldehyde have been utilized in the development of catalysts. For instance, its conversion to fluorous alcohol and further to imine and thioether derivatives has led to the creation of palladacycles. These palladacycles are effective catalysts for Heck and Suzuki reactions and indicate a potential pathway involving palladium nanoparticles (Rocaboy & Gladysz, 2003).

Environmental Applications

In environmental science, derivatives of 2-fluoro-6-iodobenzaldehyde have been used in wastewater treatment. An example is the treatment of 2-chloro-6-fluorobenzaldehyde manufacturing wastewater using XDA-1 macroporous resin, which demonstrated significant removal of aromatic fluoride compounds and COD (Chemical Oxygen Demand), indicating its potential for industrial wastewater treatment and pollution control (Xiaohong & Ltd Hangzhou, 2009).

Synthesis of Radiopharmaceuticals

2-Fluoro-6-iodobenzaldehyde has also been involved in the synthesis of radiopharmaceuticals, such as 6-[18F]fluoro-L-dopa. This compound is essential for diagnostic imaging in nuclear medicine, especially in the assessment of dopaminergic function in the brain (Lemaire et al., 1990).

Analytical Chemistry

In analytical chemistry, it has been used in developing fluorescent sensors. For example, its derivatives have been employed as sensitive and selective fluorescent sensors for mercury(II) in aqueous solutions, demonstrating the versatility of 2-fluoro-6-iodobenzaldehyde in chemical sensing applications (Yu et al., 2006).

Safety And Hazards

2-Fluoro-6-iodobenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage and may cause respiratory irritation . Personal protective equipment, including face protection, is recommended when handling this compound .

properties

IUPAC Name

2-fluoro-6-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCCBZWPROUBNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455132
Record name 2-Fluoro-6-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-iodobenzaldehyde

CAS RN

146137-72-6
Record name 2-Fluoro-6-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-iodobenzaldehyde
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Synthesis routes and methods I

Procedure details

2-Fluoro-6-iodobenzonitrile (10.274 g) was dissolved in toluene (100 ml), followed by the dropwise addition of 1.5M diisobutyl aluminium hydride/toluene solution (31 ml) in nitrogen atmosphere at −70° C., and the mixture was stirred for 25 min. Subsequently, it was stirred at room temperature for further 45 min. To the mixture was added 5% sulfuric acid, and it was stirred for 1 hr. Sequentially, the resulting solution was extracted with ethyl acetate, and the resulting organic layer was washed with water, dried (over MgSO4) and evaporated. The resulting residue was purified by silica gel column chromatography (ethyl acetate/hexane system), to give the title compound as a yellow oil (8.683 g, yield; 83%).
Quantity
10.274 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
diisobutyl aluminium hydride toluene
Quantity
31 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
83%

Synthesis routes and methods II

Procedure details

Buthyllithium (1.6 M, 60 ml, 0.113 mol) is added to an ice cooled solution of diisopropyl-amine (17.6 ml, 0.124 mol) in THF (200 ml). The solution is stirred at 0° C. for 30 minutes and is cooled to −78° C. 1-Fluoro-3-iodo-benzene (25 g, 0.113 mol) in THF (20 ml) is slowly added to the preformed LDA mixture. The resulting solution is stirred for another hour after which DMF (9.55 ml, 0.124 mol) is added and stirring is continued for another 30 minutes at −78° C. The reaction is quenched first with acetic acid (20 ml) followed by water (200 ml). The mixture is extracted with ether. The organic layer is washed with a 2N HCl solution, brine, is dried over MgSO4 and evaporated to afford the desired compound (28.3 g).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
9.55 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
P Szlachcic, M Kucharek, B Jarosz… - Journal of …, 2017 - Wiley Online Library
The present article concerns the scope and limitations of the regioselective condensation of 2‐fluorobenzaldehydes with 1H‐pyrazol‐5‐amines, leading to the synthesis of substituted …
Number of citations: 15 onlinelibrary.wiley.com
S Golling, P Hansjacob, N Bami… - The Journal of …, 2022 - ACS Publications
In this paper we report the annulation reaction between 2-iodobenzaldehyde derivatives and various ynamides. This palladium-catalyzed reaction leads to rare polysubstituted amino-…
Number of citations: 3 pubs.acs.org
SA Worlikar, RC Larock - The Journal of organic chemistry, 2009 - ACS Publications
… To a solution of (triphenylphosphoranylidene)acetonitrile (4.5 mmol) in 30 mL of CH 2 Cl 2 was added dropwise a solution of the 2-fluoro-6-iodobenzaldehyde (3.0 mmol) in 6 mL of CH …
Number of citations: 52 pubs.acs.org
B Wolff, N Jänsch, WO Sugiarto, S Frühschulz… - European Journal of …, 2019 - Elsevier
Human histone deacetylase 8 (HDAC8) is a highly promising target for neuroblastoma and other types of cancer. Several HDAC inhibitors are approved for the treatment of special …
Number of citations: 19 www.sciencedirect.com
Y Tokimizu, Y Ohta, H Chiba, S Oishi, N Fujii, H Ohno - Tetrahedron, 2011 - Elsevier
… By a procedure similar to that described for the preparation of 1a, 2-fluoro-6-iodobenzaldehyde (12f) (50 mg, 0.20 mmol) was converted to 1f (56 mg, 92%) by the reaction with 1-bromo-…
Number of citations: 36 www.sciencedirect.com
SH Ahn, YK Kim, J Hyun, KJ Lee - Synthesis, 2012 - thieme-connect.com
… 2-Iodobenzaldehyde (1a) and 2-fluoro-6-iodobenzaldehyde (1b) were purchased from Aldrich. The known iodobenzaldehydes 1c,[ 15a ] 1d–f,[ 15b ] and 1g,[ 15c ] MBH adduct 2a,[ 9a ] …
Number of citations: 4 www.thieme-connect.com
A Marchenko, G Koidan, A Hurieva… - The Journal of …, 2021 - ACS Publications
Using DFT and ab initio calculations, we demonstrate that noncyclic formamidines can undergo thermal rearrangement into their isomeric aminocarbenes under rather mild conditions. …
Number of citations: 5 pubs.acs.org
AV Dubrovskiy, RC Larock - The Journal of organic chemistry, 2012 - ACS Publications
… Unfortunately, the reaction of 2-fluoro-6-iodobenzaldehyde dimethylhydrazone with benzyne resulted in the formation of a mixture of unidentified products, likely due to a competitive S …
Number of citations: 55 pubs.acs.org

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